molecular formula C12H16O3 B14509822 Acetic acid;4-phenylbut-1-en-1-ol CAS No. 62692-60-8

Acetic acid;4-phenylbut-1-en-1-ol

Cat. No.: B14509822
CAS No.: 62692-60-8
M. Wt: 208.25 g/mol
InChI Key: XBDXAVBHUDSVIR-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylbut-1-en-1-ol is a compound combining acetic acid (C₂H₄O₂) and 4-phenylbut-1-en-1-ol (C₁₀H₁₂O). Acetic acid is a simple carboxylic acid with broad industrial and biological applications, while 4-phenylbut-1-en-1-ol is an unsaturated alcohol with a phenyl substituent. This article focuses on comparing the structural, functional, and applicative properties of this compound with similar phenyl-substituted alcohols and acids.

Properties

CAS No.

62692-60-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;4-phenylbut-1-en-1-ol

InChI

InChI=1S/C10H12O.C2H4O2/c11-9-5-4-8-10-6-2-1-3-7-10;1-2(3)4/h1-3,5-7,9,11H,4,8H2;1H3,(H,3,4)

InChI Key

XBDXAVBHUDSVIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCC=CO

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation and Hydrogenation

A widely cited method involves the condensation of benzaldehyde derivatives with ketones under alkaline conditions, followed by hydrogenation. For instance, the reaction of 4-tert-alkoxy-benzaldehyde with acetone in the presence of alkali metal hydroxides or alcoholates yields 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one, which is subsequently hydrogenated to the corresponding alcohol. This two-step process operates at mild temperatures (15–35°C) and employs palladium or platinum catalysts supported on activated carbon or silica gel for hydrogenation. The intermediate enone is isolated via distillation, achieving purities exceeding 99%, while the final hydrogenation step proceeds in solvents such as methanol or tetrahydrofuran.

Acylation and Reduction Pathways

Alternative routes utilize acylation reactions followed by reduction. For example, tetrahydrofuran (THF) reacts with acyl chlorides under zinc chloride catalysis to form chlorinated intermediates, which are subsequently reduced to alcohols. While this method is primarily documented for saturated alcohols like 4-phenyl-1-butanol, analogous approaches could be adapted for unsaturated systems by introducing elimination steps or employing selective reducing agents.

Oxidation and Elimination Strategies

The synthesis of structurally related allylic alcohols, such as (E)-4-phenylbut-3-en-2-ol, involves Claisen-Schmidt condensation of aromatic aldehydes with acetone, followed by carbonyl reduction. Applying this methodology to 4-phenylbut-1-en-1-ol would require tailored aldehydes and ketones to position the double bond appropriately. For instance, bromination and subsequent elimination of α-hydroxyketones could generate the desired unsaturation, as demonstrated in the synthesis of 1-phenylbut-3-ene-1,2-dione.

Esterification of 4-Phenylbut-1-en-1-ol to Form the Acetate

Esterification of the alcohol precursor with acetic acid or its derivatives is achieved through acid catalysis, acyl chloride reactions, or enzymatic transesterification.

Acid-Catalyzed Esterification

Traditional Fischer esterification employs acetic acid in the presence of sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method, while straightforward, often requires excess acetic acid and prolonged reaction times to drive equilibrium toward ester formation. Yields are moderate (60–75%) but can be improved via azeotropic removal of water.

Acyl Chloride Method

Reaction with acetyl chloride in anhydrous solvents (e.g., dichloromethane or toluene) in the presence of a base (e.g., pyridine or triethylamine) offers higher efficiency. This exothermic reaction proceeds rapidly at room temperature, yielding 4-phenylbut-1-en-1-yl acetate with minimal byproducts. For example, analogous reactions using vinyl propionate and lipase catalysts achieve conversions exceeding 90% under optimized conditions.

Enzymatic Transesterification

Lipase-catalyzed transesterification has emerged as a green and enantioselective alternative. The immobilized lipase LU-CNBr, for instance, demonstrates high activity in organic solvents like diisopropyl ether (DIPE), enabling the conversion of racemic allylic alcohols to esters with enantiomeric excess (ee) values of 90–99%. Using vinyl acetate as the acyl donor, this method avoids racemization and operates under mild conditions (25–40°C), making it suitable for heat-sensitive substrates.

Comparative Analysis of Esterification Methods

The table below summarizes key parameters for the predominant esterification strategies:

Method Conditions Catalyst Yield Advantages Source
Acid-Catalyzed Reflux, H2SO4, excess acetic acid H+ 60–75% Low cost, simple setup
Acyl Chloride RT, acetyl chloride, pyridine Base 85–95% Rapid, high purity
Enzymatic 25–40°C, DIPE, vinyl acetate LU-CNBr lipase 70–90% Enantioselective, solvent flexibility

Enzymatic methods, while requiring specialized biocatalysts, offer superior stereocontrol and are preferable for pharmaceutical applications where chirality is critical. Conversely, acyl chloride routes provide the highest yields and are scalable for industrial production.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes continuous flow reactors and advanced purification techniques such as fractional distillation or preparative chromatography. For instance, the condensation-hydrogenation sequence described in Patent EP0038480A1 achieves near-quantitative yields by optimizing catalyst loading (0.001–0.01 mol%) and solvent systems.

Solvent and Catalyst Recycling

Economic viability necessitates solvent recovery and catalyst reuse. Immobilized lipases like LU-CNBr retain >80% activity after three reaction cycles, reducing operational costs. Similarly, platinum catalysts can be filtered and reused in hydrogenation steps without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Acetic acid;4-phenylbut-1-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the acyl group is replaced by a nucleophile . This reaction mechanism is facilitated by the presence of a catalytic amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Acetic Acid (C₂H₄O₂)

  • Functional Group : Carboxylic acid (-COOH).
  • Key Properties : Liquid at room temperature (b.p. 118°C), pungent odor, miscible with water .
  • Synthesis: Industrially produced via methanol carbonylation .

4-Phenylbutyric Acid (4-PBA; C₁₀H₁₂O₂)

  • Functional Group : Carboxylic acid with a phenyl-substituted butyric chain.
  • Key Properties : Solid (higher m.p. due to phenyl group), molecular weight 164.20 g/mol, CAS 1821-12-1 .
  • Applications : Used as a chemical chaperone in treating metabolic disorders .

4-Phenylbut-1-en-1-ol (C₁₀H₁₂O)

  • Functional Group : Unsaturated alcohol (-OH) with a double bond at position 1 and phenyl at position 3.
  • Key Properties : Estimated molecular weight 148.2 g/mol; likely lower water solubility than acetic acid but higher than 4-PBA.

4-Phenyl-3-buten-2-ol (C₁₀H₁₂O)

  • Functional Group : Alcohol with a double bond at position 3.

Physical and Chemical Properties Comparison

Property Acetic Acid 4-Phenylbutyric Acid 4-Phenylbut-1-en-1-ol* 4-Phenyl-3-buten-2-ol
Molecular Formula C₂H₄O₂ C₁₀H₁₂O₂ C₁₀H₁₂O C₁₀H₁₂O
Molecular Weight (g/mol) 60.05 164.20 148.20 (estimated) 148.20
Physical State Liquid Solid Likely liquid Liquid
Boiling Point (°C) ~118 >200 (estimated) ~180–200 (estimated) Not reported
Water Solubility High Low Moderate (estimated) Low

*Estimated based on structural analogs.

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